molecular formula C7H6BrF2N B8694841 3-Bromo-5-(difluoromethyl)aniline

3-Bromo-5-(difluoromethyl)aniline

Cat. No.: B8694841
M. Wt: 222.03 g/mol
InChI Key: OMHYJQZNAXHGQH-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)aniline is a halogenated aniline derivative featuring a bromine atom at the 3-position and a difluoromethyl (-CF₂H) group at the 5-position of the benzene ring. The amino (-NH₂) group at the 1-position confers reactivity for further functionalization, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, a property critical for drug development .

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

3-bromo-5-(difluoromethyl)aniline

InChI

InChI=1S/C7H6BrF2N/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H,11H2

InChI Key

OMHYJQZNAXHGQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)Br)C(F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) offers moderate electron withdrawal compared to trifluoromethyl (-CF₃), which may reduce metabolic degradation while maintaining solubility .
  • Polarity : Trifluoromethoxy (-OCF₃) derivatives (e.g., 3-Bromo-5-(trifluoromethoxy)aniline) exhibit lower polarity than trifluoromethyl analogs, influencing their pharmacokinetic profiles .
  • Regiochemistry : Substitution patterns (e.g., 2-bromo vs. 3-bromo) significantly affect reactivity in cross-coupling reactions, as seen in palladium-catalyzed syntheses .

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